5,6-dichloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with dichloro groups at positions 5 and 6, and an amide group attached to a cyclohexyl and a prop-2-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 3,5-dichloropyridine with cyclohexylamine and prop-2-yn-1-ylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base like triethylamine (Et3N) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The dichloro groups can be reduced to form chloro or hydroxyl groups.
Substitution: The amide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Chloro or hydroxyl derivatives.
Substitution: Amides with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are still under investigation. It may have potential as a lead compound for the development of new drugs or as a tool in biochemical studies.
Medicine: Research is ongoing to explore the medicinal properties of this compound
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The exact mechanism by which 5,6-dichloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
5,6-Dichloropyridine-3-carboxamide: Similar structure but lacks the cyclohexyl and prop-2-yn-1-yl groups.
N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide: Similar structure but lacks the dichloro groups at positions 5 and 6.
Uniqueness: The presence of both the dichloro groups and the cyclohexyl and prop-2-yn-1-yl groups in 5,6-dichloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide makes it unique compared to similar compounds
Properties
IUPAC Name |
5,6-dichloro-N-cyclohexyl-N-prop-2-ynylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c1-2-8-19(12-6-4-3-5-7-12)15(20)11-9-13(16)14(17)18-10-11/h1,9-10,12H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKGHCKCRRLAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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